Cas no 522624-48-2 (4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid)
522624-48-2 structure
Product Name:4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid
Numéro CAS:522624-48-2
Le MF:C16H14ClNO4S
Mégawatts:351.804662227631
CID:3104784
PubChem ID:2363804
Update Time:2025-05-20
4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(Allyl-phenyl-sulfamoyl)-4-chloro-benzoic acid
- 4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid
- AKOS000114875
- 522624-48-2
- 4-chloro-3-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid
- EN300-00630
- SR-01000034751-1
- Z45577903
- 4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoicacid
- 4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
- CS-0345277
- 3-(n-Allyl-n-phenylsulfamoyl)-4-chlorobenzoic acid
- SR-01000034751
-
- Piscine à noyau: 1S/C16H14ClNO4S/c1-2-10-18(13-6-4-3-5-7-13)23(21,22)15-11-12(16(19)20)8-9-14(15)17/h2-9,11H,1,10H2,(H,19,20)
- La clé Inchi: HBIVUBPDBUIOGK-UHFFFAOYSA-N
- Sourire: ClC1=CC=C(C(=O)O)C=C1S(N(C1C=CC=CC=1)CC=C)(=O)=O
Propriétés calculées
- Qualité précise: 351.0332068Da
- Masse isotopique unique: 351.0332068Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 6
- Complexité: 525
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.4
- Surface topologique des pôles: 83.1Ų
4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-00630-0.05g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 0.05g |
$64.0 | 2023-06-30 | |
| Enamine | EN300-00630-0.1g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 0.1g |
$66.0 | 2023-06-30 | |
| Enamine | EN300-00630-0.25g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 0.25g |
$92.0 | 2023-06-30 | |
| Enamine | EN300-00630-0.5g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 0.5g |
$175.0 | 2023-06-30 | |
| Enamine | EN300-00630-1.0g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 1.0g |
$256.0 | 2023-06-30 | |
| Enamine | EN300-00630-2.5g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 2.5g |
$503.0 | 2023-06-30 | |
| Enamine | EN300-00630-5.0g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 5.0g |
$743.0 | 2023-06-30 | |
| Enamine | EN300-00630-10.0g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 10.0g |
$1101.0 | 2023-06-30 | |
| 1PlusChem | 1P019H4R-50mg |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 50mg |
$111.00 | 2024-04-30 | |
| 1PlusChem | 1P019H4R-100mg |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 100mg |
$140.00 | 2024-04-30 |
4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid Littérature connexe
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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